molecular formula C11H11BrN2 B1446627 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole CAS No. 1523501-61-2

4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Cat. No.: B1446627
CAS No.: 1523501-61-2
M. Wt: 251.12 g/mol
InChI Key: HSKJWFMNZTVFEB-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . The presence of bromine, methyl, and phenyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole, exhibit promising anticancer properties. For instance, compounds with similar structures have been synthesized and tested for their effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells. These studies often utilize cell viability assays to determine the efficacy of the compounds against tumor growth .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory activities. Research has demonstrated that specific derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structural modifications can enhance its potency, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Studies have shown that certain pyrazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Herbicidal Activity

Compounds related to this compound have been explored for their herbicidal properties. Research indicates that these compounds can effectively inhibit the growth of various weed species, suggesting their potential use in agricultural practices to enhance crop yield by controlling unwanted vegetation .

Insecticidal Properties

Some studies have highlighted the insecticidal potential of pyrazole derivatives against agricultural pests. The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in insects, thereby providing a means for pest control in crops without harming beneficial organisms .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a precursor in synthesizing functional materials such as polymers and nanomaterials. The incorporation of pyrazole units into polymer matrices can enhance properties like thermal stability and mechanical strength .

Case Studies

Study ReferenceApplication AreaFindings
Zheng et al., 2014AnticancerDemonstrated efficacy against A549 cell growth with synthesized pyrazole derivatives showing significant inhibition rates .
El-Sayed et al., 2020Anti-inflammatorySynthesized new pyrazole derivatives exhibiting comparable anti-inflammatory activity to standard drugs like diclofenac sodium .
Nagarapu et al., 2016AntimicrobialReported antimicrobial activity against E. coli and S. aureus with specific pyrazole derivatives showing high potency .
Bandgar et al., 2018AgrochemicalInvestigated herbicidal activity of pyrazole derivatives leading to effective weed control in crop systems .

Biological Activity

4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is a heterocyclic compound notable for its unique structure, which includes a bromine atom and multiple methyl and phenyl groups. This combination contributes to its distinct biological activities and reactivity. Research has indicated that this compound exhibits potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN2C_{11}H_{12}BrN_2 with a molecular weight of approximately 250.13 g/mol. Its structure is characterized by a five-membered pyrazole ring containing two nitrogen atoms, which significantly influences its biological activity.

PropertyValue
IUPAC Name4-bromo-1,5-dimethyl-3-phenylpyrazole
Molecular FormulaC₁₁H₁₂BrN₂
Molecular Weight250.13 g/mol
CAS Number1523501-61-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of liver alcohol dehydrogenase, suggesting a role in metabolic modulation.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The mechanism involves the inhibition of NF-kB signaling pathways which are critical in inflammation.

Anticancer Potential

A series of assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that this compound could inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

Case Studies

Several case studies have explored the efficacy of this compound in drug development:

  • Study on Anti-inflammatory Activity :
    • Researchers assessed the compound's ability to modulate inflammatory responses in animal models.
    • Results indicated a significant reduction in edema and inflammatory markers.
  • Anticancer Drug Development :
    • A derivative was synthesized and tested against multiple cancer cell lines.
    • The derivative showed enhanced potency compared to the parent compound, highlighting the importance of structural modifications.

Properties

IUPAC Name

4-bromo-1,5-dimethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJWFMNZTVFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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